

Technical Guide: 2-Bromo-3-fluorophenyl Chloroformate

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Compound of Interest

Compound Name: *2-Bromo-3-fluorophenyl
chloroformate*

Cat. No.: *B13634686*

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Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-3-fluorophenyl chloroformate is a specialized electrophilic intermediate used primarily in the synthesis of carbamate-based prodrugs and as a derivatizing agent in medicinal chemistry. Its specific halogenation pattern—a bromine atom at the ortho position and a fluorine at the meta position relative to the chloroformate group—imparts unique electronic and steric properties. The bromine serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom modulates lipophilicity and metabolic stability.

This guide details the physicochemical profile, synthesis via the triphosgene protocol (a safer alternative to phosgene gas), and analytical validation of this compound.

Physicochemical Profile

The molecular weight and elemental composition are critical for stoichiometry and mass spectrometry validation. As this compound is often a custom-synthesized intermediate, the data below is derived from standard atomic weights.

Core Data Table

Property	Value	Notes
Molecular Weight (Average)	253.45 g/mol	Used for molarity calculations.
Monoisotopic Mass	251.899 g/mol	Primary peak in High-Res MS (assuming ^{79}Br , ^{35}Cl).
Molecular Formula	$\text{C}_7\text{H}_3\text{BrClFO}_2$	
Physical State	Liquid / Low-melting solid	Likely clear to pale yellow oil; moisture sensitive.
Boiling Point (Predicted)	$\sim 235\text{--}245\text{ }^\circ\text{C}$	Decomposes before boiling at atm pressure; distill under vacuum.
Density (Predicted)	$\sim 1.7\text{--}1.8\text{ g/cm}^3$	High density due to halogen content.

Isotopic Distribution (Mass Spec Signature)

Due to the presence of Bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) and Chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$), the mass spectrum will show a characteristic isotopic pattern:

- M+ (251.9): Base peak (if intact).
- M+2 (253.9): Significant intensity ($\sim 130\%$ relative to M+ due to $^{81}\text{Br} + ^{35}\text{Cl}$).
- M+4 (255.9): Visible ($\sim 30\%$ relative to M+ due to $^{81}\text{Br} + ^{37}\text{Cl}$).

Synthetic Utility & Mechanism

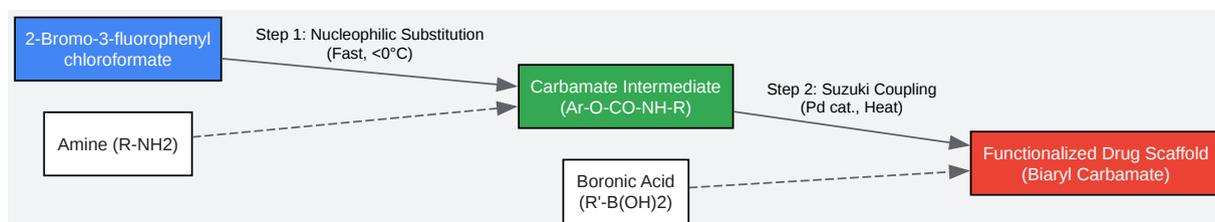
Why use this specific substitution pattern?

- Orthogonal Reactivity: The chloroformate moiety reacts rapidly with nucleophiles (amines/alcohols) to form carbamates or carbonates. The aryl bromide remains intact, allowing for late-stage diversification via Palladium-catalyzed cross-coupling.
- Electronic Modulation: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon compared to

unsubstituted phenyl chloroformate. This accelerates reaction rates with sterically hindered amines.

Reaction Pathway Diagram

The following diagram illustrates the dual-reactivity profile of the molecule.



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Figure 1: Sequential functionalization strategy. The chloroformate reacts first to install the linker, followed by cross-coupling at the bromine site.

Synthesis Protocol: The Triphosgene Method

Safety Warning: This protocol involves the generation of phosgene equivalents. All operations must be performed in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat). A phosgene indicator badge should be worn.

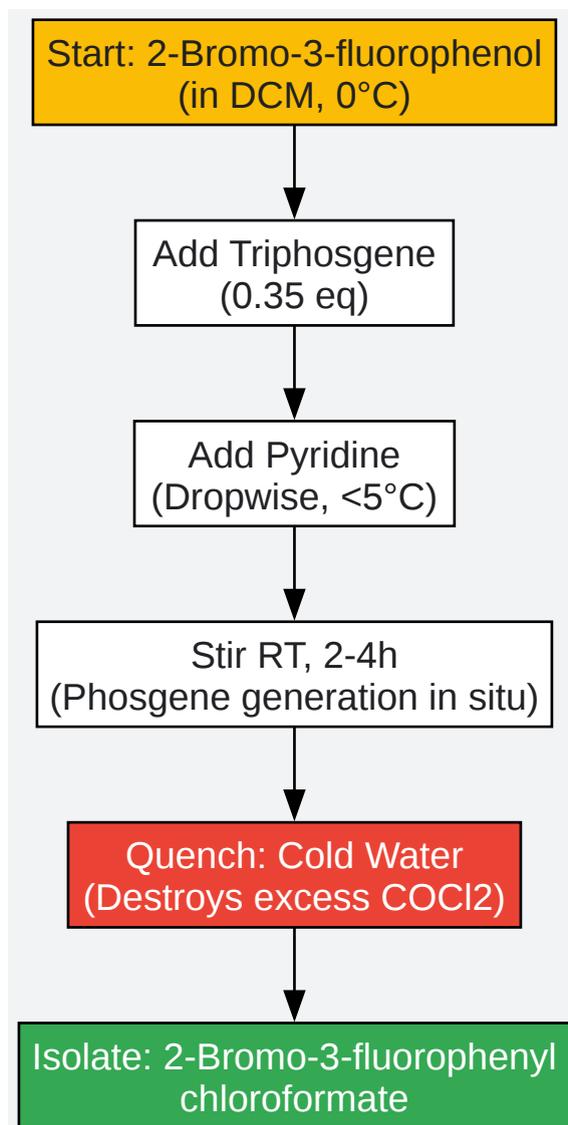
Precursor: 2-Bromo-3-fluorophenol (CAS: 443-81-2).[1][2][3]

Materials

- 2-Bromo-3-fluorophenol (1.0 equiv)[1]
- Triphosgene (0.35 equiv) — Solid source of phosgene (safer handling).
- Pyridine or Triethylamine (1.0–1.1 equiv) — Acid scavenger.
- Dichloromethane (DCM) — Anhydrous.

Step-by-Step Methodology

- Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen or Argon.
- Dissolution: Dissolve 2-Bromo-3-fluorophenol in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.
- Reagent Preparation: Dissolve Triphosgene in a separate portion of DCM.
- Addition: Slowly add the Triphosgene solution to the phenol mixture.
- Activation: Add the base (Pyridine) dropwise over 15–20 minutes. Note: The reaction is exothermic. Maintain temperature <5 °C to prevent decomposition.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (conversion of phenol) or GC-MS.
- Workup:
 - Quench cautiously with cold water (hydrolyzes excess phosgene).
 - Wash the organic layer with 1N HCl (to remove pyridine), then water, then brine.
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purification: Vacuum distillation is preferred. If flash chromatography is necessary, use rapid elution with non-protic solvents (Hexane/EtOAc), as silica can induce hydrolysis.



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Figure 2: Synthesis workflow using Triphosgene.

Analytical Validation

To confirm the identity of the synthesized **2-Bromo-3-fluorophenyl chloroformate**, use the following spectroscopic markers.

Technique	Expected Signal	Interpretation
IR Spectroscopy	1775–1785 cm ⁻¹	Strong C=O stretch (characteristic of chloroformates, shifted higher than esters).
¹ H NMR (CDCl ₃)	δ 7.0 – 7.5 ppm (m, 3H)	Aromatic protons only. No broad OH peak (indicates consumption of phenol).
¹³ C NMR	~150 ppm	Carbonyl carbon (O-(C=O)-Cl).
GC-MS	m/z 252/254/256	Parent ion cluster matching the Br/Cl isotopic pattern described in Section 1.

Quality Control Check: Dissolve a small aliquot in Methanol. Inject into LC-MS.

- Result: You should observe the methyl carbonate derivative (Ar-O-CO-OMe) because the chloroformate will instantly react with methanol. This confirms the chloroformate was active. If you see the phenol mass, the reagent has hydrolyzed/decomposed.

Stability & Storage

- Moisture Sensitivity: High. Hydrolyzes back to the phenol and HCl upon contact with water or humid air.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is recommended.

References

- Triphosgene Reagent Profile: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." *Synthesis*, 1996(05), 553-576.
- Chloroformate Reactivity: Pasquato, L., et al. "Conversion of Alcohols to Chloroformates using Triphosgene." *Tetrahedron Letters*, 2000.

- Phenol Precursor Data: PubChem Compound Summary for CID 12175701 (2-Bromo-3-fluorophenol). [2]
- General Safety: "Safe Handling of Chloroformates." Sigma-Aldrich Technical Bulletins.

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